

An In-depth Technical Guide to the Fundamental Chemical Properties of Vinylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinylcyclopentane*

Cat. No.: *B1346689*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the core chemical and physical properties of **vinylcyclopentane** (CAS No: 3742-34-5). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development. The guide summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents spectroscopic information and safety considerations.

Chemical Identity and Structure

Vinylcyclopentane, also known as ethenylcyclopentane or cyclopentylethylene, is a cycloalkane derivative.^[1] Its structure consists of a five-membered cyclopentane ring attached to a vinyl group.

Identifier	Value
Chemical Name	Vinylcyclopentane[2]
Synonyms	Ethenylcyclopentane, Cyclopentylethylene[1]
CAS Number	3742-34-5[1]
Molecular Formula	C ₇ H ₁₂ [1][3]
Molecular Weight	96.17 g/mol [3][4][5]
Canonical SMILES	C=CC1CCCC1[5][6]
InChI Key	BEFDCLMNVWHSGT-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical properties of **vinylcyclopentane** are summarized below. This data is critical for its handling, application in synthesis, and for purification processes.

Property	Value	Source(s)
Appearance	Colorless liquid	[2][7][8]
Boiling Point	97 °C (at 760 mmHg)	[5][8]
	98.1 °C (at 760 mmHg)	[2][9]
Melting Point	-126.5 °C	[2][7][8][9]
Density	0.704 g/mL (at 25 °C)	[5][8]
	0.877 g/cm³	[2][9]
Refractive Index	n _{20/D} 1.436	[5][8]
Flash Point	10 °C / 50 °F (closed cup)	[2][5][8]
Vapor Pressure	46.4 mmHg (at 25 °C)	[2][7]
Solubility	Soluble in methanol; insoluble in water.	[2][8][10]
LogP (Octanol/Water Partition Coeff.)	3.1 / 3.3	[4][6][11]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of **vinylcyclopentane**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (=CH- and =CH₂) in the olefinic region (typically 4.5-6.5 ppm) and signals for the cyclopentyl protons in the aliphatic region (typically 1.0-2.5 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the cyclopentane ring.[12]
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of specific functional groups.[12][13] Key expected absorptions include C=C stretching vibrations for the vinyl

group (around 1640 cm^{-1}) and C-H stretching from both the vinyl ($=\text{C}-\text{H}$) and cyclopentyl ($\text{C}-\text{H}$) groups at approximately 3080 cm^{-1} and $2850\text{-}2960\text{ cm}^{-1}$, respectively.[12][14]

- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its molecular formula.[12][13] The NIST WebBook provides reference mass spectrum data for **vinylcyclopentane**.[15]

Reactivity and Safety

Vinylcyclopentane is a highly flammable liquid and vapor.[4]

- Hazards: It is classified as a Flammable Liquid, Category 2.[5] The primary hazard is flammability.[4]
- Reactivity: The vinyl group makes it susceptible to addition reactions (e.g., hydrogenation, halogenation) and polymerization. It may react with strong oxidizing agents.[10]
- Storage: It should be stored in a cool, well-ventilated area away from sources of ignition, typically at $2\text{-}8^\circ\text{C}$.[5][8] Precautionary measures against static discharge should be taken.[7]

Experimental Protocols

Detailed experimental procedures for the characterization of **vinylcyclopentane** are based on standard organic chemistry laboratory techniques.

A. Determination of Boiling Point by Distillation

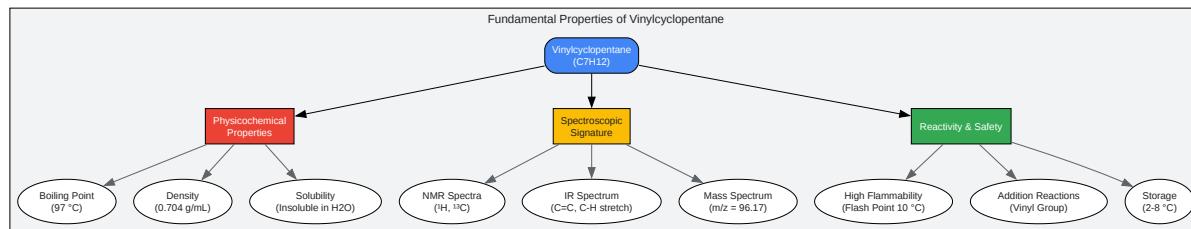
This method is suitable for determining the boiling point of a liquid sample at atmospheric pressure.

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: Place a sample of **vinylcyclopentane** (e.g., 10-20 mL) and a few boiling chips into the round-bottom flask.
- Heating: Gently heat the flask using a heating mantle.

- Measurement: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation with a consistent drip rate into the receiving flask.

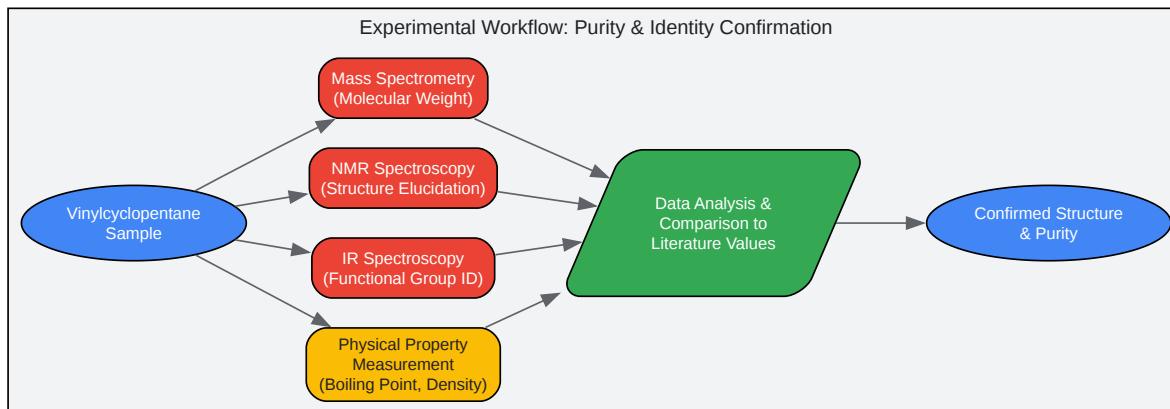
B. Determination of Density using a Pycnometer

A pycnometer (specific gravity bottle) is used for precise density measurements.


- Calibration: Clean, dry, and weigh the empty pycnometer (m_1). Fill it with deionized water and place it in a constant temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Record the weight of the pycnometer filled with water (m_2).
- Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with **vinylcyclopentane**, bring it to the same constant temperature, and weigh it (m_3).
- Calculation: The density (ρ) of **vinylcyclopentane** is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the measurement temperature.

C. Spectroscopic Analysis (General Procedures)

- NMR Spectroscopy:
 - Sample Preparation: Dissolve a small amount of **vinylcyclopentane** (5-10 mg) in a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.
 - Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer. Standard pulse programs are used for data collection.[12]
- IR Spectroscopy:
 - Sample Preparation: As **vinylcyclopentane** is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.
 - Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[14]


Visualizations

The following diagrams illustrate the relationships between the structure and properties of **vinylcyclopentane** and a typical experimental workflow for its characterization.

[Click to download full resolution via product page](#)

Caption: Logical relationship between structure and properties.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinylcyclopentane [webbook.nist.gov]
- 2. Vinylcyclopentane | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Vinylcyclopentane | C7H12 | CID 77345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 乙烯基环戊烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chembk.com [chembk.com]

- 8. VINYLCYCLOPENTANE CAS#: 3742-34-5 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Vinylcyclopentane | Manufacturer & Supplier [industrochem.com]
- 11. Vinylcyclopentane | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Vinylcyclopentane [webbook.nist.gov]
- 14. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Vinylcyclopentane [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemical Properties of Vinylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346689#vinylcyclopentane-fundamental-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

